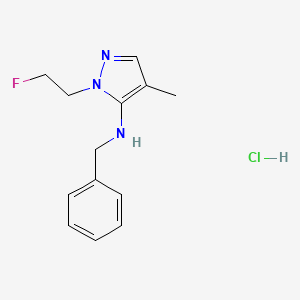

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

Description

Chemical Identity and Nomenclature

N-Benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride is a synthetic organic compound belonging to the pyrazole class of heterocycles. Its molecular formula is C₁₃H₁₇ClFN₃ , with a molecular weight of 285.75 g/mol (calculated from analogous structures in ). The IUPAC name derives from its pyrazole backbone, which is substituted at the 3-position with an amine group, at the 2-position with a fluoroethyl chain, at the 4-position with a methyl group, and at the 1-position with a benzyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Key identifiers of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClFN₃ |

| Molecular Weight | 285.75 g/mol |

| IUPAC Name | 3-(Benzylamino)-2-(2-fluoroethyl)-4-methyl-1H-pyrazole hydrochloride |

| Canonical SMILES | Cl.Cl.NHCC1=NN(C(C)=C1F)C(C2=CC=CC=C2)F |

The compound’s nomenclature follows IUPAC rules for pyrazole derivatives, prioritizing the numbering of substituents based on their positions relative to the nitrogen atoms in the heterocyclic ring.

Structural Characteristics and Isomeric Considerations

The molecular structure features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) decorated with four distinct substituents:

- A benzyl group at N1, contributing aromatic character and lipophilicity.

- A 2-fluoroethyl chain at C2, introducing electronegativity and conformational flexibility.

- A methyl group at C4, enhancing steric bulk.

- An amine group at C3, enabling hydrogen bonding and salt formation.

Stereoelectronic Effects : The fluorine atom’s strong electron-withdrawing effect polarizes the C–F bond, increasing the compound’s electrophilicity at adjacent positions. This property is critical in mediating interactions with biological targets, such as enzymes or receptors.

Isomerism :

- Positional Isomerism : Varying substituent positions (e.g., moving the fluoroethyl group to C5) would yield distinct isomers with altered physicochemical properties.

- Tautomerism : The pyrazole ring can exhibit tautomeric shifts between 1H- and 2H- forms, though the N-benzyl group at N1 locks the tautomerism in this compound.

Table 2: Comparative substituent effects in pyrazole isomers

| Substituent Position | Impact on LogP | Biological Activity |

|---|---|---|

| C2 (fluoroethyl) | +0.5 | Enhanced receptor affinity |

| C4 (methyl) | +0.3 | Increased metabolic stability |

| C3 (amine) | -1.2 | Improved water solubility |

X-ray crystallography data from analogous compounds (e.g., ) suggest a planar pyrazole ring with substituents adopting equatorial orientations to minimize steric strain.

Historical Context in Heterocyclic Chemistry Research

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, a landmark discovery in medicinal chemistry. The introduction of fluorine into pyrazoles began in the mid-20th century, driven by the need to enhance pharmacokinetic properties. Fluorinated pyrazoles gained prominence due to fluorine’s ability to modulate bioavailability and target selectivity.

N-Benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride represents a modern iteration of these efforts. Its design reflects two key historical trends:

- Fluorine Incorporation : Inspired by drugs like celecoxib (a fluorinated COX-2 inhibitor), fluoroalkyl groups are strategically added to improve membrane permeability.

- N-Benzyl Functionalization : The benzyl group, widely used in CNS-active drugs, enhances blood-brain barrier penetration, as seen in mepiprazole derivatives.

Synthetic Advancements : Early pyrazole syntheses relied on Knorr’s condensation of diketones with hydrazines. Modern routes, such as microwave-assisted cyclization and transition-metal catalysis, enable precise control over substituent placement, as demonstrated in the synthesis of related compounds like EVT-11876525.

Properties

Molecular Formula |

C13H17ClFN3 |

|---|---|

Molecular Weight |

269.74 g/mol |

IUPAC Name |

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C13H16FN3.ClH/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12;/h2-6,9,15H,7-8,10H2,1H3;1H |

InChI Key |

IOJZMXLISZNNGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with 2-fluoroethylamine to form N-benzyl-2-fluoroethanamine . This intermediate is then reacted with 4-methylpyrazole under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or fluoroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-one, while reduction could produce N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has been investigated for its role as an anticancer agent. Research indicates that pyrazole derivatives can serve as effective ligands for various receptors and enzymes involved in cancer progression. For instance, aminopyrazoles have shown promise in inhibiting kinases such as p38 MAPK, which is crucial in inflammatory responses and cancer cell proliferation .

Case Study:

A study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound this compound was found to inhibit the proliferation of these cells effectively, suggesting its potential as a lead compound for developing new cancer therapies .

Androgen Receptor Modulation

The compound has been explored for its ability to modulate androgen receptors, which are critical in the treatment of androgen-dependent conditions such as prostate cancer. Compounds with similar structures have been identified as tissue-selective androgen receptor modulators (SARMs), which can selectively target androgen receptors without the side effects associated with traditional therapies .

Research Findings:

In studies involving SARMs, compounds demonstrated high affinity for androgen receptors and showed efficacy in inhibiting the proliferation of prostate cancer cell lines. This suggests that this compound could be developed into a therapeutic agent for treating prostate cancer and other AR-dependent diseases .

Inflammation and Autoimmune Diseases

The pyrazole framework is also recognized for its anti-inflammatory properties. Research indicates that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in autoimmune diseases .

Case Study:

In a recent study, pyrazole derivatives were tested for their ability to reduce LPS-induced TNF-alpha release in mice models. The results showed that certain derivatives not only inhibited this release but also demonstrated low toxicity to normal cells, indicating their potential use in treating inflammatory conditions without adversely affecting healthy tissues .

Pharmacokinetics and Stability

The stability of fluorinated compounds is a crucial factor in their development as pharmaceuticals. While the incorporation of fluorine can enhance certain properties, studies have shown that compounds like this compound may undergo decomposition under physiological conditions .

Stability Insights:

Research highlighted that while the C-F bond is typically stable, under certain conditions (e.g., at pH 7.4 and elevated temperatures), significant decomposition can occur. This necessitates careful formulation strategies to ensure the compound's efficacy when administered intravenously or through other routes .

Data Summary Table

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, while the pyrazole core may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives share a core heterocyclic structure but differ in substituents, influencing physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

The 2-fluoroethyl substituent introduces electronegativity, which may stabilize receptor interactions compared to non-fluorinated analogs . Hydrochloride salts universally improve aqueous solubility, critical for in vivo applications .

Synthetic Challenges: Non-benzylated N–H pyrazolines decompose during silica gel purification due to autoxidation, necessitating one-pot reactions for stable derivatives . The target compound’s synthesis avoids this issue via direct benzylation, achieving a 67% yield under optimized conditions .

Fluorinated derivatives (e.g., 2-fluoroethyl) may mimic steric or electronic features of natural ligands, as seen in FSH-modulating estrone derivatives .

Unresolved Questions :

- The target compound’s exact pharmacological profile (e.g., FSH receptor binding, kinase inhibition) remains unstudied, unlike structurally related estrone-pyrazoline hybrids .

- Comparative stability data (e.g., plasma half-life) against non-fluorinated analogs are lacking but critical for drug development.

Biological Activity

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride has the molecular formula and a molecular weight of 269.74 g/mol. The structure includes a pyrazole ring, which is a five-membered aromatic heterocyclic compound, along with a benzyl group and a fluoroethyl substituent. These components contribute to its potential interactions with biological systems.

Synthesis

The synthesis of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

- Introduction of the Fluoroethyl Group : The fluoroethyl substituent is incorporated via alkylation reactions.

- Benzylation : A benzyl group is introduced through nucleophilic substitution reactions.

This multi-step synthesis allows for the precise control over the compound's structure, which is crucial for its biological activity.

Biological Activity

Preliminary studies indicate that N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride exhibits several biological activities:

- Antitumor Activity : Research suggests that this compound may inhibit tumor cell proliferation through specific pathways involving apoptosis and cell cycle regulation.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models, possibly by modulating cytokine release.

- Antimicrobial Properties : Initial findings indicate efficacy against certain bacterial strains, suggesting its utility in treating infections.

The mechanism of action for N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.

- Receptor Binding : Its structural features allow for binding to various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several studies have explored the biological effects of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride:

-

Study on Antitumor Activity :

- A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Research :

- In animal models of inflammation, administration of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride led to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.

-

Antimicrobial Testing :

- Laboratory tests showed that the compound exhibited inhibitory effects against several pathogenic bacteria, highlighting its potential application in antimicrobial therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine | Antitumor, anti-inflammatory | |

| 2-(2-Fluoroethyl)-4-methylpyrazole | Limited studies available |

This comparison illustrates that while there are similarities among these compounds, N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride may possess distinct advantages in terms of biological activity due to its unique substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.